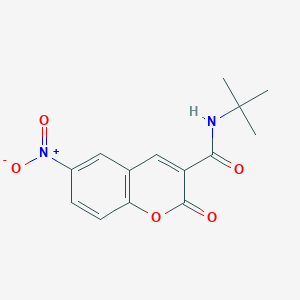![molecular formula C12H13N3O4S B5867747 2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)
2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of imidazole derivatives, including "2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole," involves intricate chemical reactions that yield compounds with specific sulfonyl and nitro substituents. These syntheses are typically characterized by reactions that introduce the nitrophenylsulfonyl group into the imidazole ring, which can be achieved through various organic synthesis methodologies, including the use of ionic liquids as reagents for efficient nitration of aromatic compounds, showcasing the versatility and adaptability of synthesis routes for imidazole derivatives (Zolfigol et al., 2012).
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their chemical behavior. Structural studies, often employing X-ray crystallography, provide insight into the planarity of the imidazole molecule and its substituents, as well as the intermolecular interactions within crystals. These interactions are fundamental for understanding the compound's reactivity and stability. The detailed molecular structure elucidates the positioning of the nitro and sulfonyl groups relative to the imidazole ring, which significantly influences the compound's chemical properties and reactivity (Crozet et al., 2002).
Chemical Reactions and Properties
Imidazole derivatives undergo a variety of chemical reactions, reflecting their reactivity towards different chemical agents. The presence of the nitrophenylsulfonyl group significantly impacts the compound's chemical behavior, including its reactivity in nitration reactions and the formation of complexes with metals. These reactions are essential for further functionalization of the imidazole ring and for the synthesis of compounds with desired chemical properties (Bermejo et al., 2000).
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that imidazole derivatives are known to interact with a variety of targets due to their broad range of chemical and biological properties .
Mode of Action
Imidazole compounds are known to exhibit a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction with its targets would depend on the specific derivative and its functional groups.
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities . The downstream effects would depend on the specific derivative and its mode of action.
Pharmacokinetics
Imidazole compounds are generally known for their high solubility in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities , which would result in a range of potential molecular and cellular effects.
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
2-ethyl-4-methyl-1-(4-nitrophenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-3-12-13-9(2)8-14(12)20(18,19)11-6-4-10(5-7-11)15(16)17/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFAVLBYKKJMEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)



![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![2-[(5-methyl-3-isoxazolyl)carbonyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5867757.png)
![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![methyl 2-{[2-(methylthio)benzoyl]amino}benzoate](/img/structure/B5867761.png)
